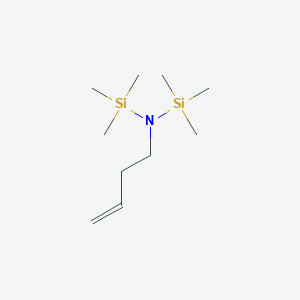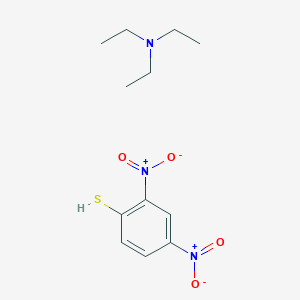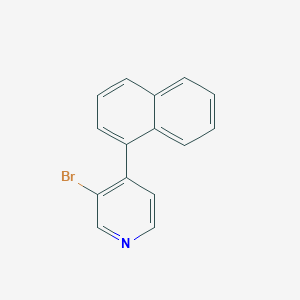
3H-Pyrrol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrol-5-ol: is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom The “3H” designation indicates the position of the hydrogen atom in the ring structure, while “5-ol” denotes the presence of a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrol-5-ol can be achieved through various methods. One common approach involves the reaction of ketone oximes with acetylene in the presence of a base. This method allows for the formation of 3H-pyrroles with alkyl and aryl substituents at positions 2 and 3 . Another method involves the use of isonitriles as starting materials, where the reaction of methyl isocyanoacetate with allenes in the presence of phosphorus-containing catalysts leads to the formation of 3H-pyrroles with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free synthesis methods have been developed to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and reducing agents such as sodium borohydride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reactions are typically carried out at room temperature or under reflux conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions can yield dimeric and trimeric pyrrole derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
Chemistry: In chemistry, 3H-Pyrrol-5-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of biologically active molecules .
Biology: In biological research, this compound derivatives have shown potential as antimicrobial and antitumor agents. These compounds can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cells .
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic applications. They have been investigated as potential treatments for diseases such as cancer, bacterial infections, and inflammatory disorders .
Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 3H-Pyrrol-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Other derivatives may interact with cellular DNA or proteins, inducing cytotoxic effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific structure of the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 3H-Pyrrol-5-ol include other pyrrole derivatives such as 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole-2-carboxylic acid . These compounds share the basic pyrrole ring structure but differ in the position and type of substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89686-33-9 |
|---|---|
Molecular Formula |
C4H5NO |
Molecular Weight |
83.09 g/mol |
IUPAC Name |
3H-pyrrol-5-ol |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h2-3,6H,1H2 |
InChI Key |
LIKPBSPAXIDXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)
![2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14385803.png)


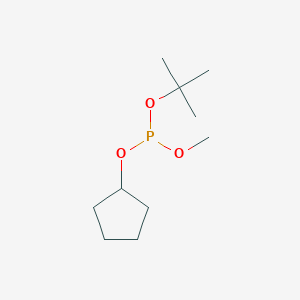
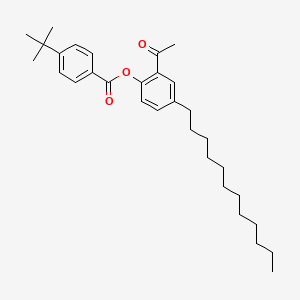
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)

![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

